molecular formula C10H15Cl2N3 B1404912 [1-(1H-benzimidazol-2-yl)-1-methylethyl]amine dihydrochloride CAS No. 102880-52-4

[1-(1H-benzimidazol-2-yl)-1-methylethyl]amine dihydrochloride

Cat. No.: B1404912
CAS No.: 102880-52-4
M. Wt: 248.15 g/mol
InChI Key: RJTKKYDOKPJPCO-UHFFFAOYSA-N
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Description

[1-(1H-benzimidazol-2-yl)-1-methylethyl]amine dihydrochloride: is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to purine. Compounds containing the benzimidazole moiety have been extensively studied for their diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties .

Mechanism of Action

Target of Action

It’s worth noting that benzimidazole derivatives have been extensively utilized as a drug scaffold in medicinal chemistry . They are known to interact with proteins and enzymes, which suggests that this compound may also interact with specific proteins or enzymes .

Mode of Action

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . This suggests that the compound may interact with its targets, leading to changes that result in these effects.

Biochemical Pathways

These could potentially include pathways related to viral replication, tumor growth, blood pressure regulation, gastric acid secretion, parasitic infection, microbial growth, and inflammation .

Result of Action

Based on the known activities of benzimidazole derivatives, it can be inferred that the compound may have effects at the molecular and cellular level that contribute to its potential antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound Factors such as pH, temperature, and the presence of other molecules can affect how a compound interacts with its targets and exerts its effects.

This compound, like other benzimidazole derivatives, holds promise for a wide range of therapeutic applications due to its potential for diverse biological activities .

Biochemical Analysis

Biochemical Properties

[1-(1H-benzimidazol-2-yl)-1-methylethyl]amine dihydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to bind to specific enzyme active sites, potentially inhibiting or activating their catalytic functions. The nature of these interactions can vary, including hydrogen bonding, hydrophobic interactions, and ionic bonds .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, this compound can activate or inhibit signaling pathways that regulate cell growth, differentiation, and apoptosis . Additionally, it may impact the expression of genes involved in metabolic processes, thereby altering the metabolic state of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating them, which in turn affects downstream biochemical pathways. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular behavior and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or altering gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound may inhibit or activate enzymes involved in glycolysis, the citric acid cycle, or other metabolic pathways . These interactions can lead to changes in the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments . For instance, the compound may be transported into the cell via specific membrane transporters and then distributed to various organelles where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(1H-benzimidazol-2-yl)-1-methylethyl]amine dihydrochloride typically involves the reaction of an aromatic aldehyde with o-phenylenediamine. One common method involves the use of N,N-dimethylformamide and sulfur as reagents to form the benzimidazole core . The reaction conditions are generally mild, and the process can be carried out at room temperature.

Industrial Production Methods: Industrial production of benzimidazole derivatives often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzimidazole derivatives can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with benzimidazole derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated benzimidazoles, amines, thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of benzimidazole derivatives can yield benzimidazole N-oxides, while reduction can produce benzimidazole amines .

Comparison with Similar Compounds

Uniqueness: [1-(1H-benzimidazol-2-yl)-1-methylethyl]amine dihydrochloride is unique due to its specific structural features and the presence of the dihydrochloride salt, which can enhance its solubility and stability. This compound’s unique structure allows it to interact with a distinct set of molecular targets, making it a valuable candidate for various scientific and medical applications .

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)propan-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3.2ClH/c1-10(2,11)9-12-7-5-3-4-6-8(7)13-9;;/h3-6H,11H2,1-2H3,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTKKYDOKPJPCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC2=CC=CC=C2N1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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